methyl 2-bromo-3-phenylprop-2-enoate
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Overview
Description
Methyl 2-bromo-3-phenylprop-2-enoate: is an organic compound with the molecular formula C10H9BrO2 It is a brominated ester that features a phenyl group attached to a propenoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination of Methyl Cinnamate: One common method to prepare methyl 2-bromo-3-phenylprop-2-enoate involves the bromination of methyl cinnamate. This reaction typically uses bromine (Br2) in the presence of a solvent like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction proceeds at room temperature, yielding the desired brominated product.
Heck Reaction: Another method involves the Heck reaction, where methyl acrylate is reacted with bromobenzene in the presence of a palladium catalyst and a base such as triethylamine. This method provides a more direct route to the compound.
Industrial Production Methods: Industrial production of this compound typically follows the bromination route due to its simplicity and cost-effectiveness. Large-scale reactions are carried out in batch reactors with controlled addition of bromine to ensure safety and maximize yield.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Methyl 2-bromo-3-phenylprop-2-enoate can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Oxidation of the ester group can be achieved using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in solvents like methanol or tert-butanol.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in ethanol.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.
Major Products:
Substitution: Depending on the nucleophile, products can include amines, ethers, or thioethers.
Reduction: The major product is the corresponding alcohol.
Oxidation: The major product is the corresponding carboxylic acid.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Methyl 2-bromo-3-phenylprop-2-enoate is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Cross-Coupling Reactions: It serves as a substrate in palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, to form carbon-carbon bonds.
Biology and Medicine:
Drug Development: The compound is explored for its potential in drug development, particularly in the synthesis of molecules with anti-inflammatory or anticancer properties.
Biological Probes: It can be used to create probes for studying biological processes due to its ability to form covalent bonds with biomolecules.
Industry:
Material Science: this compound is used in the production of polymers and resins with specific properties, such as enhanced thermal stability or mechanical strength.
Mechanism of Action
The mechanism of action of methyl 2-bromo-3-phenylprop-2-enoate in chemical reactions typically involves the formation of a reactive intermediate, such as a carbocation or a radical, depending on the reaction conditions. These intermediates then undergo further transformations to yield the final products. In biological systems, the compound may interact with enzymes or receptors, forming covalent bonds that alter the function of these biomolecules.
Comparison with Similar Compounds
Methyl 2-chloro-3-phenylprop-2-enoate: Similar in structure but with a chlorine atom instead of bromine. It has different reactivity and is used in different synthetic applications.
Methyl 3-phenylprop-2-enoate: Lacks the halogen atom, making it less reactive in certain substitution reactions but useful in other contexts like polymer synthesis.
Uniqueness: Methyl 2-bromo-3-phenylprop-2-enoate is unique due to the presence of the bromine atom, which makes it highly reactive in nucleophilic substitution reactions. This reactivity is leveraged in synthetic chemistry to introduce various functional groups into organic molecules, making it a versatile intermediate in the synthesis of complex compounds.
Properties
CAS No. |
24127-62-6 |
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Molecular Formula |
C10H9BrO2 |
Molecular Weight |
241.08 g/mol |
IUPAC Name |
methyl (Z)-2-bromo-3-phenylprop-2-enoate |
InChI |
InChI=1S/C10H9BrO2/c1-13-10(12)9(11)7-8-5-3-2-4-6-8/h2-7H,1H3/b9-7- |
InChI Key |
UDGLSFZOLJZPTH-CLFYSBASSA-N |
Isomeric SMILES |
COC(=O)/C(=C/C1=CC=CC=C1)/Br |
Canonical SMILES |
COC(=O)C(=CC1=CC=CC=C1)Br |
Purity |
95 |
Origin of Product |
United States |
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